Allosteric, Non-Competitive Binding Mechanism vs. Orthosteric Maraviroc
INCB-9471 binds to a distinct allosteric pocket on CCR5, different from the orthosteric binding site of maraviroc [1]. This allosteric, non-competitive mechanism prevents receptor activation irrespective of chemokine ligand concentration [2]. The differentiation is structural: INCB-9471's interaction with CCR5 residues essential for its activity were identified via site-specific mutagenesis, confirming a binding site distinct from that of maraviroc [1].
| Evidence Dimension | CCR5 binding site and inhibition mechanism |
|---|---|
| Target Compound Data | Allosteric, non-competitive inhibitor; binds to a unique pocket distinct from maraviroc |
| Comparator Or Baseline | Maraviroc: orthosteric, competitive inhibitor; binds to a different CCR5 pocket [1] |
| Quantified Difference | Qualitative distinction in binding site and inhibition modality |
| Conditions | Site-specific mutagenesis studies on human CCR5; receptor binding assays |
Why This Matters
Non-competitive allosteric inhibition provides a different resistance profile; INCB-9471 retains activity against HIV-1 strains resistant to other CCR5 antagonists, a key selection criterion for antiviral research.
- [1] Shin N, Solomon K, Zhou N, et al. Identification and characterization of INCB9471, an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection. J Pharmacol Exp Ther. 2011;338(1):228-239. doi:10.1124/jpet.111.179531 View Source
- [2] TheBodyPro. A Clinical Overview of INCB-9471. 2013 May 22. View Source
